molecular formula C13H11FOS B8076654 2-[(2-Fluorophenoxy)methyl]benzenethiol

2-[(2-Fluorophenoxy)methyl]benzenethiol

Cat. No.: B8076654
M. Wt: 234.29 g/mol
InChI Key: UYHCYXIGUIPWIV-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(2-Fluorophenoxy)methyl]benzenethiol” is a chemical substance cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(2-Fluorophenoxy)methyl]benzenethiol involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds that can be applied in different industrial fields, such as food and pharmaceuticals. The inclusion complexes are formed in the non-polar cavity of cyclodextrins, and the process involves determining the inclusion formation constant and using analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the use of cyclodextrins in the preparation process suggests that large-scale production may involve similar techniques used in the food and pharmaceutical industries to improve the physical, chemical, and biological characteristics of compounds .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenoxy)methyl]benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may yield alcohols or amines, and substitution may result in halogenated compounds .

Scientific Research Applications

2-[(2-Fluorophenoxy)methyl]benzenethiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their structure and function. This interaction can influence various biological processes and pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2-Fluorophenoxy)methyl]benzenethiol include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific inclusion complex formation with cyclodextrins, which enhances its solubility, stability, and biological activity. This makes it particularly valuable in applications where these properties are critical .

Properties

IUPAC Name

2-[(2-fluorophenoxy)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHCYXIGUIPWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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